molecular formula C9H14N2O B8257089 (R)-4-Methyl-2-(piperidin-2-yl)oxazole

(R)-4-Methyl-2-(piperidin-2-yl)oxazole

Cat. No.: B8257089
M. Wt: 166.22 g/mol
InChI Key: ZAMISQBZONGSSY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Methyl-2-(piperidin-2-yl)oxazole is a heterocyclic compound that contains both an oxazole ring and a piperidine ring. Heterocyclic compounds are of immense importance in organic chemistry due to their presence in many biologically active molecules and pharmaceuticals. The unique structure of ®-4-Methyl-2-(piperidin-2-yl)oxazole makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methyl-2-(piperidin-2-yl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-2-methylpropan-1-ol with an appropriate acid chloride can yield the oxazole ring, which can then be further reacted with piperidine derivatives to form the final compound .

Industrial Production Methods

Industrial production of ®-4-Methyl-2-(piperidin-2-yl)oxazole may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

®-4-Methyl-2-(piperidin-2-yl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced piperidine derivatives .

Scientific Research Applications

®-4-Methyl-2-(piperidin-2-yl)oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Methyl-2-(piperidin-2-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Methyl-2-(piperidin-2-yl)oxazole is unique due to its combination of both piperidine and oxazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-[(2R)-piperidin-2-yl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMISQBZONGSSY-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC(=N1)[C@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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